Methyl 3-chloro-6-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-chloro-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5ClF3NO2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-(trifluoromethyl)picolinate typically involves the esterification of 3-chloro-6-(trifluoromethyl)picolinic acid. One common method includes the reaction of 3-chloro-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-(trifluoromethyl)picolinate.
Oxidation: Formation of 3-chloro-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-chloro-6-(trifluoromethyl)picolinamine.
Scientific Research Applications
Methyl 3-chloro-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including herbicidal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventually plant death. The compound targets auxin receptors and interferes with the auxin signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 3-(trifluoromethyl)picolinate
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Uniqueness
Methyl 3-chloro-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .
Biological Activity
Methyl 3-chloro-6-(trifluoromethyl)picolinate is a compound of significant interest in the fields of agriculture and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom can participate in halogen bonding, influencing the compound's interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Herbicidal Activity : this compound acts as a synthetic auxin. It mimics natural plant hormones, disrupting normal growth processes by targeting auxin receptors. This leads to uncontrolled growth and eventual plant death, making it effective as an herbicide.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain under investigation. The compound may inhibit bacterial growth by interfering with metabolic pathways or cellular structures.
Biological Activity Overview
Activity Type | Description |
---|---|
Herbicidal | Disrupts plant growth by mimicking auxins; effective against various weeds. |
Antimicrobial | Potential inhibition of bacterial growth; requires further study for mechanisms. |
Anticancer | Investigated for potential anticancer properties; ongoing research needed. |
Case Studies
- Herbicidal Efficacy : A study evaluating the herbicidal properties found that this compound effectively controlled several weed species in agricultural settings. The compound demonstrated a significant reduction in weed biomass compared to untreated controls.
- Antimicrobial Activity : In vitro studies showed that the compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism remains to be elucidated, but preliminary results indicate disruption of cell wall synthesis and metabolic interference.
- Potential Anticancer Effects : Preliminary investigations into the anticancer properties of this compound have shown promise, particularly in cell lines associated with specific cancers. Further studies are needed to confirm these findings and explore the underlying mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:
Properties
IUPAC Name |
methyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGHUSHBBKTWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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